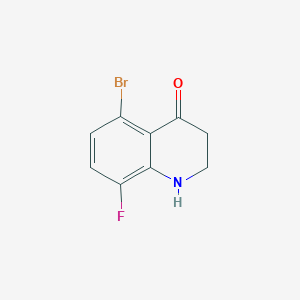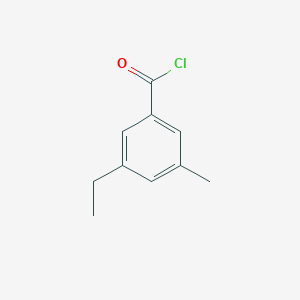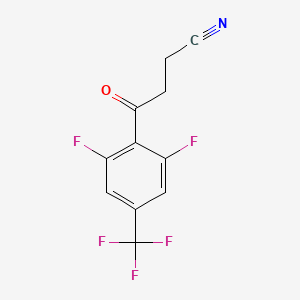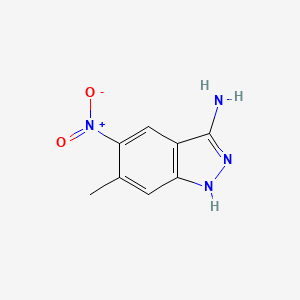
5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one: is a heterocyclic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of bromine and fluorine atoms attached to a dihydroquinolinone core. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: The fluorine atom is introduced via nucleophilic substitution using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Cyclization: The final step involves cyclization to form the dihydroquinolinone core, often using acidic or basic conditions to facilitate ring closure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydroquinoline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), organolithium compounds
Major Products Formed:
Oxidation: Quinolinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinolinone derivatives
Scientific Research Applications
Chemistry: 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In industrial applications, this compound is used in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, resulting in desired biological effects.
Comparison with Similar Compounds
5-bromo-2,3-dihydroquinolin-4(1H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-fluoro-2,3-dihydroquinolin-4(1H)-one:
5-chloro-8-fluoro-2,3-dihydroquinolin-4(1H)-one: Substitution of bromine with chlorine, leading to variations in chemical behavior and biological activity.
Uniqueness: The combination of bromine and fluorine atoms in 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
5-bromo-8-fluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-2,12H,3-4H2 |
InChI Key |
URLOFSHBZBITFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C2C1=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)
![N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12847970.png)
